

Deudomperidone: A Technical Guide to its Therapeutic Potential Beyond Gastroparesis

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Compound of Interest

Compound Name: Deudomperidone

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102) is a novel, deuterated form of the well-established dopamine D2/D3 receptor antagonist, domperidone.[1][2] While its primary development focus is the treatment of gastroparesis, its pharmacological profile suggests a significant therapeutic potential in other gastrointestinal and related disorders. This technical guide explores the scientific rationale and available evidence for the use of **deudomperidone** in functional dyspepsia, chemotherapy-induced nausea and vomiting (CINV), and nausea and vomiting associated with Parkinson's disease. By leveraging the extensive clinical data of domperidone and the improved safety profile of its deuterated counterpart, this document provides a comprehensive overview for researchers and drug development professionals.

Introduction to Deudomperidone

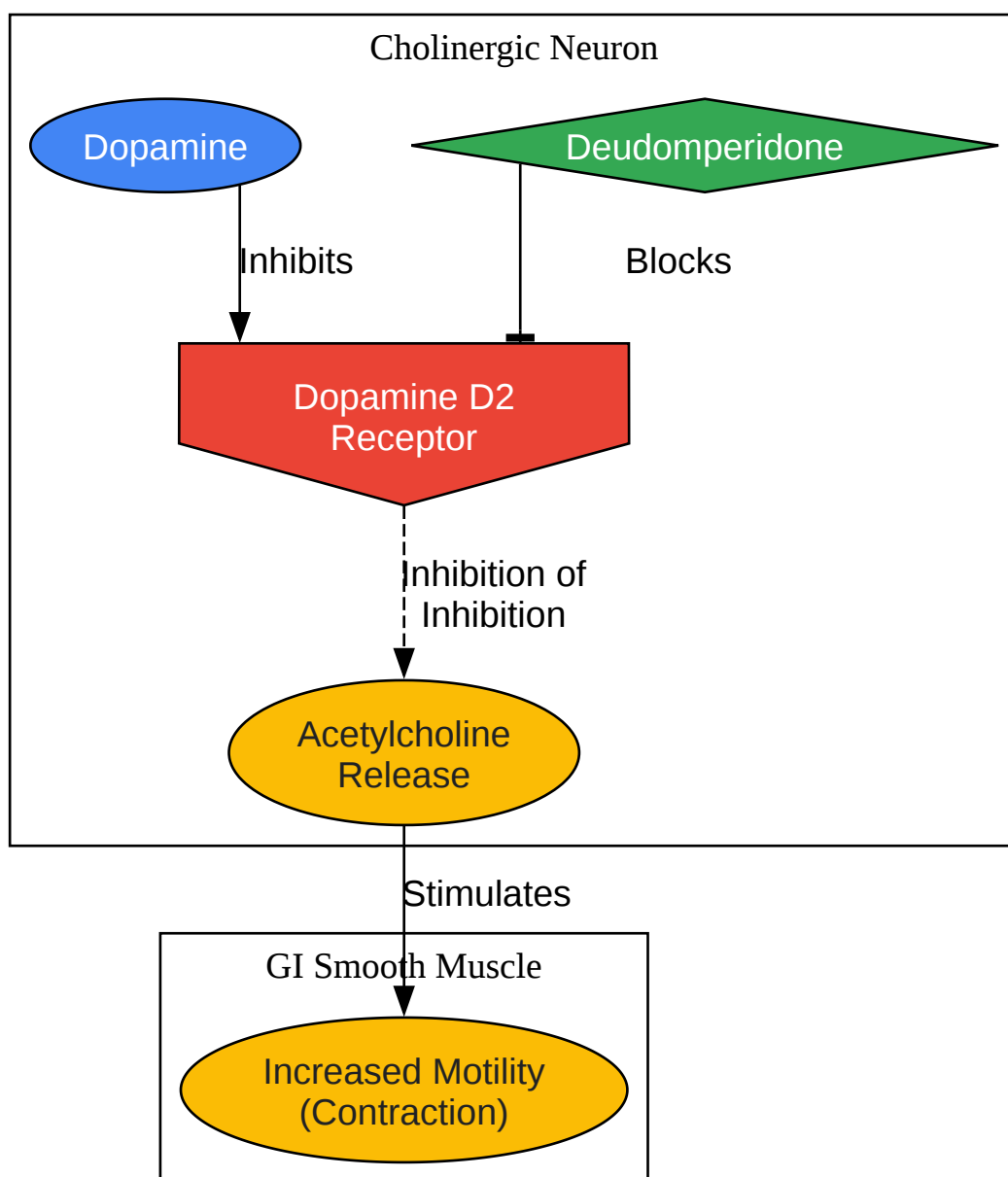
Deudomperidone is a peripherally selective dopamine D2 and D3 receptor antagonist.[2] The strategic replacement of hydrogen with deuterium at specific molecular sites alters its pharmacokinetic profile, aiming to reduce the formation of metabolites associated with cardiac adverse effects, particularly QT prolongation, which has limited the use of domperidone in some regions.[3][4] The prokinetic and antiemetic effects of **deudomperidone** are mediated by its action on dopamine receptors in the upper gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside the blood-brain barrier.[5]

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

Deudomperidone's therapeutic effects stem from its antagonism of dopamine D2 and D3 receptors.

- **Prokinetic Effects:** In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing cholinergic-mediated smooth muscle contraction.^[6] By blocking D2 receptors on cholinergic neurons in the myenteric plexus, **deudomperidone** disinhibits acetylcholine release, leading to enhanced gastric and intestinal motility.^[6]
- **Antiemetic Effects:** The CTZ, a key area for detecting emetic stimuli in the blood, is rich in D2 and D3 receptors.^[5] **Deudomperidone**'s antagonist activity at these receptors effectively blocks the signaling cascade that leads to nausea and vomiting.

Signaling Pathway of Dopamine D2/D3 Receptor Antagonism in the GI Tract



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Dopamine D2 Receptor Antagonism in the Myenteric Plexus

Therapeutic Potential in Functional Dyspepsia

Functional dyspepsia (FD) is a common disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning. Abnormalities in dopamine signaling pathways have been implicated in the pathophysiology of FD.^[7]

Clinical Evidence with Domperidone in Functional Dyspepsia

Numerous studies have demonstrated the efficacy of domperidone in alleviating the symptoms of functional dyspepsia.

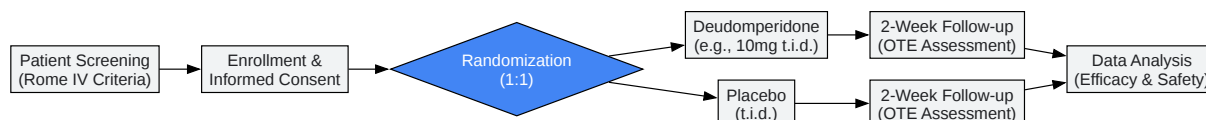
Study	Design	Number of Patients	Treatment	Duration	Key Efficacy Endpoints	Adverse Events
Bekhti & Rutgeerts, 1979[8]	Double-blind, Placebo-controlled	40	Domperidone 10 mg t.d.s. vs. Placebo	4 weeks	Marked improvement in dyspeptic symptoms	Few, recorded in one patient on active treatment.
Englert & Schlich, 1979[3]	Double-blind, Crossover	48	Domperidone 10 mg t.d.s. vs. Placebo	8 weeks (4-week periods)	Significant relief of symptoms on active treatment compared to placebo.	Rare and mild.
De Loose, 1980[9]	Multicentric, Crossover	N/A	Domperidone vs. Metoclopramide vs. Placebo	N/A	Data suggests efficacy in chronic dyspepsia.	N/A
Fang et al., 2023[10]	Multicenter, Randomized, Double-blind, Placebo-controlled	160	Domperidone 10 mg t.i.d. vs. Placebo	2 weeks	Overall Treatment Effect (OTE) response rate: 60.7% (Domperidone) vs. 46.0% (Placebo).	7 patients in domperidone group, 12 in placebo; none serious in the domperidone group.

Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial in Functional Dyspepsia (Adapted from Fang et al., 2023[10])

- Patient Selection:
 - Diagnosis of functional dyspepsia according to Rome IV criteria.
 - Inclusion criteria may include age range, symptom severity, and duration.
 - Exclusion criteria would typically involve organic gastrointestinal diseases, pregnancy, and use of confounding medications.
- Study Design:
 - A multicenter, prospective, randomized, double-blind, placebo-controlled design.
 - 1-week screening phase.
 - 2-week double-blind treatment phase.
- Randomization and Blinding:
 - Eligible patients are randomized in a 1:1 ratio to receive either **deudomperidone** or a matching placebo.
 - Both patients and investigators are blinded to the treatment allocation.
- Treatment:
 - **Deudomperidone** (e.g., 10 mg) or placebo administered orally three times daily before meals for 14 days.
- Efficacy Assessment:
 - The primary endpoint is the Overall Treatment Effect (OTE) response rate after 2 weeks, assessed via a validated questionnaire.

- Secondary endpoints may include changes in individual symptom scores (e.g., postprandial fullness, early satiation, epigastric pain).
- Safety Assessment:
 - Monitoring and recording of all adverse events.
 - Laboratory tests and electrocardiograms (ECGs) at baseline and end of treatment.

Experimental Workflow: Functional Dyspepsia Clinical Trial



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Workflow of a Randomized Controlled Trial in Functional Dyspepsia.

Therapeutic Potential in Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV is a distressing side effect of cancer treatment. Dopamine D2 receptor antagonists have historically been a cornerstone of antiemetic therapy.

Clinical Evidence with Domperidone in CINV

Study	Design	Number of Patients	Treatment	Duration	Key Efficacy Endpoints	Adverse Events
Huys, 1978 ^[11]	Double-blind, Crossover	41	IV Domperidone (2mg/ml) vs. Placebo	2 consecutive chemotherapy courses	Significantly superior to placebo in reducing duration and incidence of vomiting.	Not specified in abstract.
Hamers, 1978 ^[12]	Double-blind, Crossover	14	IV Domperidone (16mg) vs. Placebo	20 treatment courses	Domperidone preferred over placebo 13 to 2 times; shorter duration of nausea and vomiting.	Not specified in abstract.
Swann et al., 1979 ^[11]	Crossover	18 children	IV Domperidone (up to 1mg/kg) vs. IV Metoclopramide (0.5mg/kg)	At least 2 occasions	Vomiting and nausea significantly reduced after domperidone compared to metoclopramide.	No acute unwanted effects for either drug.

Esseboom et al., 1995 (cited in[13])	Randomized, Double-blind, Placebo-controlled	60	Domperidone 20mg t.i.d. vs. Ondansetron 8mg t.i.d. vs. Placebo	Days 2-5 post-chemotherapy	Domperidone more effective than ondansetron for delayed nausea and vomiting (10% vs. 45% symptomatic).	Not specified in abstract.
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Experimental Protocol: Randomized, Double-Blind, Comparative Trial for Delayed CINV (Adapted from Esseboom et al., 1995[14])

- Patient Selection:
 - Patients scheduled to receive highly emetogenic chemotherapy.
 - Complete control of acute emesis (day 1) with standard antiemetics (e.g., a 5-HT3 antagonist and dexamethasone).
 - Inclusion/exclusion criteria related to age, performance status, and prior chemotherapy.
- Study Design:
 - Randomized, double-blind, placebo-controlled or active-comparator design.
 - Focus on the delayed phase of CINV (days 2-5 post-chemotherapy).
- Randomization and Blinding:

- Patients are randomized to receive **deudomperidone**, an active comparator (e.g., ondansetron), or placebo.
- Patients, investigators, and pharmacists are blinded to treatment allocation.
- Treatment:
 - Oral administration of the study drug (e.g., **deudomperidone** 20 mg) three times daily for 4 days, starting on day 2 post-chemotherapy.
- Efficacy Assessment:
 - Primary endpoint: Percentage of patients with no emetic episodes and no use of rescue medication during the delayed phase.
 - Secondary endpoints: Severity of nausea (assessed by a visual analog scale), patient global satisfaction.
- Safety Assessment:
 - Recording of all adverse events, with particular attention to cardiac and neurological events.

Therapeutic Potential in Parkinson's Disease-Associated Nausea and Vomiting

Nausea and vomiting are common side effects of dopaminergic therapies used in Parkinson's disease. A peripherally acting dopamine antagonist that does not cross the blood-brain barrier is the ideal treatment, as it will not interfere with the central effects of the Parkinson's medication.

Clinical Evidence with Domperidone in Parkinson's Disease

Study	Design	Number of Patients	Treatment	Duration	Key Efficacy Endpoints	Adverse Events
Quinn et al., 1981[14]	Single-blind	20	Domperidone co-administered with Bromocriptine	Mean of 2 months	Prevented nausea and vomiting induced by bromocriptine without diminishing its central effects.	Not specified in abstract.
Soykan et al., 1997[12]	Open-label	11	Domperidone 20mg q.i.d.	Mean of 3 years	Significant improvement in nausea, vomiting, anorexia, and abdominal bloating; accelerated gastric emptying.	Serum prolactin was elevated in all patients.

Experimental Protocol: Open-Label Study of Deudomperidone for Nausea in Parkinson's Disease (Adapted from Soykan et al., 1997[12])

- Patient Selection:
 - Patients with a diagnosis of Parkinson's disease experiencing nausea and vomiting associated with their dopaminergic therapy (e.g., levodopa, bromocriptine).

- Exclusion criteria would include other causes of gastrointestinal symptoms.
- Study Design:
 - An open-label, single-arm study.
 - Baseline assessment of gastrointestinal symptoms and gastric emptying.
- Treatment:
 - Oral **deudomperidone** (e.g., 20 mg) administered four times a day.
 - Treatment duration of at least 4 months.
- Efficacy Assessment:
 - Primary endpoint: Change from baseline in a composite score of upper gastrointestinal symptoms (nausea, vomiting, bloating, early satiety).
 - Secondary endpoint: Change in gastric emptying time, assessed by scintigraphy or breath test.
- Safety Assessment:
 - Monitoring of adverse events, including any potential worsening of Parkinson's symptoms.
 - Measurement of serum prolactin levels.
 - Regular ECG monitoring for any cardiac effects.

Conclusion

Deudomperidone holds significant promise for therapeutic applications beyond gastroparesis. The extensive clinical experience with domperidone in functional dyspepsia, chemotherapy-induced nausea and vomiting, and Parkinson's disease-related nausea provides a strong foundation for exploring the efficacy of **deudomperidone** in these indications. The improved safety profile of **deudomperidone**, particularly its reduced potential for cardiac side effects, may offer a significant clinical advantage. Further well-designed clinical trials are warranted to

formally establish the efficacy and safety of **deudomperidone** in these patient populations. This technical guide provides a framework for researchers and drug development professionals to pursue these promising avenues of investigation.

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